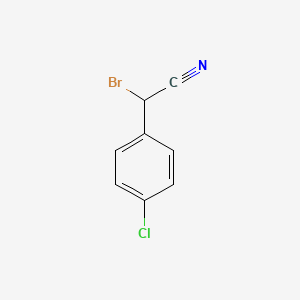

2-Bromo-2-(4-chlorophenyl)acetonitrile

Description

Historical Trajectory and Evolution of Synthetic Applications

A detailed historical record chronicling the first synthesis and subsequent applications of 2-Bromo-2-(4-chlorophenyl)acetonitrile is not extensively documented in peer-reviewed journals or patent literature. However, the synthetic pathways to molecules of this type are well-established in organic chemistry. The most probable method for its preparation is the α-bromination of its precursor, (4-chlorophenyl)acetonitrile. This type of reaction, known as α-halogenation of a carbonyl or nitrile, typically proceeds via the formation of an enolate or enol intermediate, which then reacts with a bromine source like molecular bromine (Br₂) or N-Bromosuccinimide (NBS). libretexts.org

The Hell-Volhard-Zelinskii reaction, for instance, is a well-known method for the α-bromination of carboxylic acids, which proceeds through an acid bromide intermediate that readily enolizes. libretexts.orglibretexts.org A similar principle would apply to the bromination of nitriles, where a catalyst or specific reaction conditions would be employed to facilitate the reaction at the α-position. While this describes a plausible synthetic route, specific examples and the evolution of this process for 2-Bromo-2-(4-chlorophenyl)acetonitrile have not been a major focus of published synthetic studies.

Strategic Importance and Research Objectives

The strategic importance of 2-Bromo-2-(4-chlorophenyl)acetonitrile in contemporary research is inferred from the synthetic utility of the α-halonitrile functional group rather than from direct studies on the compound itself. nih.gov The presence of a reactive bromine atom at a benzylic position makes it an excellent electrophile for nucleophilic substitution reactions (SN2). This reactivity allows for the introduction of a wide variety of functional groups at the α-position, making it a potentially valuable intermediate.

The key research objectives for a molecule like this would likely revolve around its use as a precursor in the synthesis of:

Pharmaceuticals: Many biologically active compounds contain the α-arylacetonitrile or related motifs. For example, a related compound, 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, is a key intermediate in the synthesis of the anthelmintic drug closantel (B1026). google.com The reactive nature of 2-Bromo-2-(4-chlorophenyl)acetonitrile would allow for its modification to create libraries of novel compounds for drug discovery.

Agrochemicals: Phenylacetonitrile (B145931) derivatives are common scaffolds in pesticides and herbicides.

Materials Science: The structural unit could be incorporated into larger molecules for the development of new materials.

The α-bromo-α-arylacetonitrile moiety is a powerful synthetic tool. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The bromine atom can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols, or carbanions), allowing for the construction of complex molecular architectures. nih.gov While these are the general applications that define the strategic importance of this class of compounds, specific research programs targeting 2-Bromo-2-(4-chlorophenyl)acetonitrile remain largely undocumented. Its value, therefore, lies in its potential as a versatile, yet underexplored, intermediate in synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-(4-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-8(5-11)6-1-3-7(10)4-2-6/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYZXEVLLDNHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569802 | |

| Record name | Bromo(4-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53731-99-0 | |

| Record name | Bromo(4-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-(4-chlorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 2 4 Chlorophenyl Acetonitrile

Established and Evolving Synthetic Pathways

The synthesis of 2-Bromo-2-(4-chlorophenyl)acetonitrile typically commences with the precursor, 4-chlorophenylacetonitrile. This starting material can be synthesized via the cyanation of 4-chlorobenzyl chloride, often employing a phase-transfer catalyst to facilitate the reaction between the aqueous sodium cyanide and the organic substrate. echemi.comyoutube.com

Conventional Synthetic Approaches

The most common and conventional method for the synthesis of 2-Bromo-2-(4-chlorophenyl)acetonitrile is the radical bromination of 4-chlorophenylacetonitrile. This transformation is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, like benzoyl peroxide or AIBN (azobisisobutyronitrile), under thermal or photochemical conditions. The reaction is generally carried out in an inert solvent, traditionally carbon tetrachloride, although greener alternatives are now preferred. researchgate.net

The underlying mechanism involves the homolytic cleavage of the initiator to generate free radicals, which then abstract a hydrogen atom from the benzylic position of 4-chlorophenylacetonitrile. This position is particularly susceptible to radical formation due to the resonance stabilization afforded by both the phenyl ring and the nitrile group. The resulting benzylic radical then reacts with NBS to afford the desired product and a succinimidyl radical, which continues the chain reaction.

Table 1: Conventional Brominating Agents and Initiators

| Brominating Agent | Radical Initiator | Typical Solvents |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl4) |

| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Dichloromethane (CH2Cl2) |

| Molecular Bromine (Br2) | UV light (photochemical) | Benzene (B151609) |

Development of Eco-Friendly and Sustainable Syntheses

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods. For the synthesis of 2-Bromo-2-(4-chlorophenyl)acetonitrile, this has primarily focused on replacing hazardous reagents and solvents.

One promising approach is the use of greener solvents. For instance, diethyl carbonate has been demonstrated as an effective and more environmentally friendly alternative to carbon tetrachloride for radical brominations. rsc.org Furthermore, solvent-free, or neat, reaction conditions, often facilitated by microwave irradiation, can significantly reduce waste and reaction times. rsc.org

Another avenue of green chemistry is the in situ generation of the brominating agent. Photochemical methods that utilize a NaBrO3/HBr system in continuous flow reactors can generate molecular bromine as needed, minimizing the handling and storage of this hazardous reagent. rsc.org This approach also allows for efficient mass and heat transfer, leading to improved reaction control and higher yields. The use of aqueous biphasic systems for photobromination has also been explored as a greener alternative. researchgate.net

The use of non-toxic cyanide sources for the synthesis of the precursor, 4-chlorophenylacetonitrile, is another important aspect of a sustainable pathway. Research has explored the use of hexacyanoferrate and even α-amino acids as cyanide surrogates, moving away from the direct use of highly toxic alkali metal cyanides. rsc.org

Exploration of Novel Synthetic Routes and Strategies

Beyond conventional methods, research is ongoing to develop more sophisticated and selective synthetic routes to α-bromo-α-arylacetonitriles.

Chemo- and Regioselective Synthesis Development

The synthesis of 2-Bromo-2-(4-chlorophenyl)acetonitrile is inherently regioselective. The benzylic position is the most activated site for both radical and electrophilic attack due to the combined electron-withdrawing and resonance-stabilizing effects of the phenyl ring and the nitrile group. This makes the formation of the desired α-bromo product highly favored over bromination at other positions, such as on the aromatic ring.

Chemoselectivity can be a concern if other reactive functional groups are present in the molecule. However, for the parent compound, the primary challenge is often preventing di-bromination. Careful control of the stoichiometry of the brominating agent and the reaction conditions is crucial to ensure the selective formation of the mono-brominated product.

Enantioselective and Diastereoselective Syntheses

The synthesis of enantiomerically pure 2-Bromo-2-(4-chlorophenyl)acetonitrile is a significant challenge and an area of active research. The existence of a CAS number for (R)-alpha-Bromo-alpha-(4-chloro-phenyl)acetonitrile indicates that its enantioselective synthesis has been achieved. scbt.com

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds, and by extension, similar transformations on nitriles are being explored. organic-chemistry.orgnih.gov Chiral phase-transfer catalysis is another promising strategy. In this approach, a chiral catalyst, often a quaternary ammonium salt derived from a natural product like a cinchona alkaloid, facilitates the reaction between the brominating agent and the substrate in a stereocontrolled manner. While specific examples for 2-Bromo-2-(4-chlorophenyl)acetonitrile are not widely reported, the principles have been successfully applied to the synthesis of other chiral nitriles. nih.gov

Diastereoselective synthesis would become relevant if a second stereocenter is present in the molecule or is introduced during the reaction. For the synthesis of 2-Bromo-2-(4-chlorophenyl)acetonitrile itself, this is not a primary consideration. However, in subsequent reactions where this compound is used as a building block, the stereochemical outcome will be of paramount importance.

Catalytic Approaches in 2-Bromo-2-(4-chlorophenyl)acetonitrile Synthesis

Catalysis offers numerous advantages in organic synthesis, including increased reaction rates, milder reaction conditions, and improved selectivity.

Phase-transfer catalysis (PTC) is a highly effective technique for the synthesis of the precursor, 4-chlorophenylacetonitrile, from 4-chlorobenzyl chloride and sodium cyanide. The PTC, typically a quaternary ammonium salt, transports the cyanide anion from the aqueous phase to the organic phase where it can react with the benzyl (B1604629) chloride.

For the bromination step, catalytic methods are also being developed. While radical reactions are often initiated stoichiometrically, catalytic amounts of radical initiators are the norm. More advanced catalytic systems for bromination are also under investigation. For example, Lewis acids have been shown to catalyze the bromination of certain substrates. While not a direct catalytic cycle for the brominating agent itself, these catalysts can activate the substrate or the brominating agent, leading to more efficient and selective reactions.

Table 2: Potential Catalytic Approaches and Their Applications

| Catalytic Approach | Application in Synthesis | Potential Advantages |

| Phase-Transfer Catalysis (PTC) | Synthesis of 4-chlorophenylacetonitrile | Use of aqueous/organic biphasic systems, milder conditions. |

| Organocatalysis | Enantioselective α-bromination | Metal-free, potential for high enantioselectivity. |

| Lewis Acid Catalysis | Activation of substrate or brominating agent | Increased reaction rates, potential for improved selectivity. |

Transition Metal-Catalyzed Methods

Transition metal catalysis offers a powerful tool for the selective functionalization of organic molecules. In the context of α-bromination of carbonyl and related compounds, transition metal catalysts can facilitate the reaction under milder conditions and with greater control over selectivity. While specific examples for the direct transition metal-catalyzed α-bromination of 4-chlorophenylacetonitrile are not extensively documented in peer-reviewed literature, analogous reactions with other activated methylene compounds provide a strong basis for the development of such methods.

One plausible approach involves the use of a copper catalyst in the presence of a suitable brominating agent. Copper(I) and copper(II) salts are known to catalyze a variety of C-H functionalization reactions. For the synthesis of 2-bromo-2-(4-chlorophenyl)acetonitrile, a catalytic system employing a copper(I) or copper(II) catalyst with a mild brominating source, such as N-bromosuccinimide (NBS), could be envisioned. The reaction would likely proceed through the formation of a copper enolate intermediate, which then undergoes electrophilic bromination.

Hypothetical Reaction Scheme:

To illustrate the potential of this methodology, a hypothetical data table is presented below, based on typical results observed in related copper-catalyzed α-halogenation reactions.

| Entry | Copper Catalyst | Ligand | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI | None | NBS | Acetonitrile (B52724) | 80 | 75 |

| 2 | CuBr | 1,10-Phenanthroline | NBS | Dichloromethane | 60 | 82 |

| 3 | Cu(OAc)₂ | Bipyridine | NBS | Toluene | 100 | 68 |

| 4 | CuCl₂ | None | NBS | Tetrahydrofuran | 70 | 79 |

This is a hypothetical data table based on analogous reactions.

Palladium catalysis is another cornerstone of modern organic synthesis. While more commonly associated with cross-coupling reactions, palladium catalysts have also been employed in C-H activation and functionalization. A palladium-catalyzed approach to the α-bromination of 4-chlorophenylacetonitrile could involve the formation of a palladium enolate, followed by reaction with an electrophilic bromine source. The choice of ligand would be crucial in tuning the reactivity and selectivity of the palladium catalyst.

Organocatalytic and Biocatalytic Strategies

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing excellent stereoselectivity and functional group tolerance. For the α-bromination of 4-chlorophenylacetonitrile, an organocatalytic approach could employ a chiral amine or a phase-transfer catalyst to facilitate the reaction asymmetrically, leading to an enantioenriched product if desired. However, for the synthesis of the racemic compound, simpler achiral organocatalysts can be utilized.

A potential organocatalytic strategy could involve the use of a tertiary amine, such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to deprotonate the acidic α-proton of 4-chlorophenylacetonitrile, forming an enolate intermediate. This enolate would then react with an electrophilic brominating agent like NBS.

Hypothetical Research Findings:

| Catalyst | Brominating Agent | Solvent | Reaction Time (h) | Conversion (%) |

| Triethylamine | NBS | Dichloromethane | 12 | 85 |

| DBU | NBS | Tetrahydrofuran | 6 | 92 |

| Proline | NBS | Dimethylformamide | 24 | 78 |

| DMAP | NBS | Acetonitrile | 10 | 88 |

This is a hypothetical data table based on analogous reactions.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for unparalleled selectivity under mild, environmentally benign conditions. While the direct biocatalytic bromination of a nitrile substrate like 4-chlorophenylacetonitrile is a nascent area of research, the enzymatic halogenation of other aromatic compounds provides a proof of principle. Halogenase enzymes, for instance, are capable of incorporating halogen atoms into a wide range of organic molecules.

A hypothetical biocatalytic approach could involve the use of a recombinant microorganism expressing a suitable halogenase enzyme. The reaction would be conducted in an aqueous buffer system, with the 4-chlorophenylacetonitrile substrate and a bromide salt. The enzyme would utilize an oxidant, such as hydrogen peroxide or molecular oxygen, to generate a reactive bromine species that would then functionalize the substrate. The development of such a biocatalyst would require significant protein engineering and directed evolution efforts to achieve high activity and selectivity for this specific non-natural substrate.

Mechanistic Investigations and Reactivity Profiles of 2 Bromo 2 4 Chlorophenyl Acetonitrile

Fundamental Reaction Pathways and Mechanistic Elucidation

The reactivity of 2-Bromo-2-(4-chlorophenyl)acetonitrile is largely dictated by the lability of the carbon-bromine bond at the benzylic position. This position is activated by the adjacent phenyl ring, which can stabilize reactive intermediates such as carbocations and radicals through resonance. The presence of the electron-withdrawing nitrile group further influences the electronic properties of the benzylic carbon, impacting the kinetics and mechanisms of various reactions.

Nucleophilic Substitution Reactions at the Benzylic Position

Nucleophilic substitution is a primary reaction pathway for 2-Bromo-2-(4-chlorophenyl)acetonitrile. The benzylic nature of the bromide facilitates both SN1 and SN2 reaction mechanisms. The choice between these pathways is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

The SN1 pathway proceeds through a carbocation intermediate. The benzylic carbocation formed upon the departure of the bromide ion is stabilized by resonance with the 4-chlorophenyl ring, making this pathway viable. This resonance delocalizes the positive charge across the aromatic system, lowering the activation energy for carbocation formation. Research on similar α-carbonyl benzyl (B1604629) bromides has shown that SN1 processes can lead to epimerization at the α-carbon if it is a stereocenter. nih.govresearchgate.net

The SN2 pathway involves a backside attack by the nucleophile on the benzylic carbon, leading to an inversion of configuration if the carbon is chiral. The rate of the SN2 reaction is sensitive to steric hindrance at the reaction center. For primary benzylic halides, the SN2 mechanism is often favored. libretexts.org

A study on the nucleophilic fluorine substitution of the analogous compound, 2-bromo-2-phenoxyacetonitrile, highlights the potential for both SN1 and SN2 pathways. The reaction with Et3N·3HF in the presence of K3PO4 likely proceeds through a carbocation intermediate (SN1), while the use of AgF can promote a pathway with significant inversion of stereochemistry, suggesting an SN2-like mechanism. A combination of these reagents can lead to a mixture of both pathways. nih.govresearchgate.netnii.ac.jp

The following table summarizes the expected outcomes for nucleophilic substitution reactions of 2-Bromo-2-(4-chlorophenyl)acetonitrile with various nucleophiles.

| Nucleophile | Reagent Example | Expected Product | Predominant Mechanism |

| Hydroxide | NaOH | 2-(4-chlorophenyl)-2-hydroxyacetonitrile | SN1/SN2 |

| Alkoxide | NaOCH3 | 2-(4-chlorophenyl)-2-methoxyacetonitrile | SN2 |

| Cyanide | KCN | 2-(4-chlorophenyl)malononitrile | SN2 |

| Azide (B81097) | NaN3 | 2-azido-2-(4-chlorophenyl)acetonitrile | SN2 |

| Thiolate | NaSPh | 2-(4-chlorophenyl)-2-(phenylthio)acetonitrile | SN2 |

| Fluoride | Et3N·3HF | 2-(4-chlorophenyl)-2-fluoroacetonitrile | SN1 |

Radical Reaction Pathways and Their Control

The benzylic position of 2-Bromo-2-(4-chlorophenyl)acetonitrile is susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical by the adjacent phenyl ring. Radical reactions are typically initiated by light (hν) or radical initiators like AIBN (azobisisobutyronitrile).

A key radical reaction involving this compound would be its formation via the radical bromination of (4-chlorophenyl)acetonitrile. This reaction proceeds through a radical chain mechanism involving three main stages: initiation, propagation, and termination. lumenlearning.comucalgary.cayoutube.comyoutube.com

Initiation: Homolytic cleavage of the bromine molecule (Br2) by UV light or heat to generate two bromine radicals (Br•).

Propagation: A bromine radical abstracts a benzylic hydrogen from (4-chlorophenyl)acetonitrile to form HBr and a resonance-stabilized benzylic radical. This radical then reacts with another molecule of Br2 to yield 2-Bromo-2-(4-chlorophenyl)acetonitrile and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

Controlling the selectivity between radical and ionic pathways is crucial in synthetic applications. Radical reactions are favored by non-polar solvents and the presence of radical initiators, while polar solvents and the absence of light favor ionic pathways like nucleophilic substitution. The selectivity of bromination over chlorination in radical reactions is significantly higher, with bromination favoring the formation of the most stable radical intermediate. lumenlearning.comucalgary.cayoutube.comyoutube.com

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for the preparation of organometallic reagents, which are valuable intermediates in carbon-carbon bond formation. This reaction typically involves the treatment of an organic halide with an organolithium reagent, such as n-butyllithium (n-BuLi). wikipedia.orgharvard.edu

For 2-Bromo-2-(4-chlorophenyl)acetonitrile, the halogen-metal exchange would involve the reaction with an organolithium reagent to form a lithiated species at the benzylic position. However, the presence of the nitrile group introduces a complication. Organolithium reagents can also act as nucleophiles and add to the nitrile group. sciencemadness.org

To favor halogen-metal exchange over nucleophilic addition to the nitrile, the reaction is typically carried out at very low temperatures (e.g., -78 °C to -100 °C). sciencemadness.orgnih.gov At these temperatures, the rate of the halogen-metal exchange is often much faster than the rate of nucleophilic attack on the nitrile. The choice of solvent and the specific organolithium reagent can also influence the outcome. The stability of the resulting organometallic intermediate is a key factor, with the equilibrium of the exchange favoring the formation of the more stable carbanionic species. wikipedia.orgharvard.edu

The general scheme for the halogen-metal exchange is as follows:

(4-ClC6H4)CH(Br)CN + R-Li ⇌ (4-ClC6H4)CH(Li)CN + R-Br

The resulting benzylic lithium species can then be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. The formation of Grignard reagents from benzylic bromides is also a possibility, typically by reaction with magnesium metal in an etheral solvent. wikipedia.orgsciencemadness.org However, the reactivity of the nitrile group towards the Grignard reagent would also need to be considered.

Carbon-Carbon Bond Forming Reactions Utilizing 2-Bromo-2-(4-chlorophenyl)acetonitrile

The reactivity of the benzylic bromide in 2-Bromo-2-(4-chlorophenyl)acetonitrile makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck)

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. beilstein-journals.orgnih.govrsc.org 2-Bromo-2-(4-chlorophenyl)acetonitrile, as a benzylic bromide, can participate in Suzuki coupling reactions with various boronic acids or their esters. These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction is known to be tolerant of a wide range of functional groups. youtube.comuni.lu

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netwikipedia.orglibretexts.orgmasterorganicchemistry.comnih.govorganic-chemistry.org While typically applied to sp2-hybridized halides, benzylic bromides can also undergo Sonogashira-type couplings. A domino intermolecular Sonogashira coupling of the related 2-(2-bromophenoxy)acetonitrile (B1272177) with terminal acetylenes has been reported, leading to the formation of 2,3-disubstituted benzo[b]furans. organic-chemistry.org This suggests that 2-Bromo-2-(4-chlorophenyl)acetonitrile could potentially undergo similar transformations.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. beilstein-journals.orgnih.govrsc.org While typically used with aryl and vinyl halides, benzylic halides can also be employed. A high-temperature Heck coupling of a structurally similar compound, (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile, with ethyl acrylate (B77674) has been successfully demonstrated, yielding the corresponding cinnamic acid derivative. This reaction required a palladium catalyst, a phosphine ligand, and a base at 165 °C.

The following table provides a summary of representative conditions for these cross-coupling reactions with similar substrates.

| Coupling Reaction | Aryl/Benzylic Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki | 2-Bromobenzonitrile | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 2-Phenylbenzonitrile |

| Sonogashira | 2-(2-Bromophenoxy)acetonitrile | Terminal Alkyne | PdCl2(PPh3)2/CuI | Et3N | DMF | 2,3-Disubstituted Benzo[b]furan |

| Heck | (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile | Ethyl acrylate | Pd(PPh3)2Cl2/P(o-tolyl)3 | Et3N | Toluene | Cinnamic acid derivative |

Michael and Mannich Type Additions

Information regarding the direct participation of 2-Bromo-2-(4-chlorophenyl)acetonitrile in Michael and Mannich type additions is limited in the reviewed literature.

Michael Addition: The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nsf.govnih.gov It is conceivable that 2-Bromo-2-(4-chlorophenyl)acetonitrile could be a precursor to a nucleophile for a Michael reaction. For instance, deprotonation at the benzylic position, potentially after a halogen-metal exchange, could generate a carbanion that could act as a Michael donor. However, the direct use of the compound as a Michael acceptor is unlikely due to the absence of a conjugated system susceptible to nucleophilic attack.

Alkylation Reactions

The presence of a good leaving group (bromide) on a benzylic carbon, which is further activated by the electron-withdrawing cyano group, makes 2-Bromo-2-(4-chlorophenyl)acetonitrile an excellent substrate for alkylation reactions with carbon nucleophiles. These reactions are anticipated to proceed via a nucleophilic substitution mechanism, likely SN2, given the secondary nature of the carbon center. However, the potential for an SN1 pathway cannot be entirely dismissed, especially with weaker nucleophiles or under solvolytic conditions, due to the resonance stabilization of the potential carbocation intermediate by the phenyl ring.

Typical carbon nucleophiles that would be expected to react with 2-Bromo-2-(4-chlorophenyl)acetonitrile include enolates derived from ketones, esters, and malonates, as well as organometallic reagents such as Grignard reagents and organocuprates. The general scheme for such reactions would involve the displacement of the bromide ion by the carbon nucleophile, leading to the formation of a new carbon-carbon bond.

Table 1: Postulated Alkylation Reactions of 2-Bromo-2-(4-chlorophenyl)acetonitrile

| Nucleophile (Example) | Expected Product | Reaction Conditions (Hypothetical) |

| Sodium diethyl malonate | Diethyl 2-cyano-2-(4-chlorophenyl)malonate | Aprotic solvent (e.g., THF, DMF), base (e.g., NaH, NaOEt) |

| Lithium diisopropylamide (LDA) followed by a ketone (e.g., acetone) | 3-Hydroxy-2-(4-chlorophenyl)-3-methylbutanenitrile | Anhydrous aprotic solvent (e.g., THF), low temperature |

| Phenylmagnesium bromide | 1-(4-Chlorophenyl)-1-phenylethanenitrile | Anhydrous ether |

Carbon-Heteroatom Bond Formation Reactions

The electrophilic nature of the carbon atom bearing the bromine in 2-Bromo-2-(4-chlorophenyl)acetonitrile makes it a prime candidate for reactions with a wide array of heteroatom nucleophiles.

Synthesis of Nitrogen-Containing Scaffolds

Reactions with nitrogen nucleophiles are expected to be facile, providing routes to various nitrogen-containing compounds. Primary and secondary amines, anilines, and azide ions are all predicted to react readily. For instance, reaction with a primary amine would yield a secondary amine, while reaction with sodium azide would produce an α-azidoacetonitrile, a versatile intermediate for the synthesis of tetrazoles or by reduction, α-aminoacetonitriles.

Oxygen-Containing Functionalizations

Oxygen nucleophiles, such as alkoxides and phenoxides, are expected to displace the bromide to form α-alkoxy and α-aryloxy acetonitriles, respectively. Hydrolysis, either under acidic or basic conditions, would likely lead to the formation of mandelic acid derivatives, although the nitrile group might also be susceptible to hydrolysis under these conditions.

Sulfur and Phosphorus Incorporations

Thiolates are excellent nucleophiles and would readily react to form thioethers. For example, reaction with sodium thiophenoxide would yield 2-(4-chlorophenyl)-2-(phenylthio)acetonitrile. Similarly, phosphorus nucleophiles, such as phosphines and phosphites, are expected to participate in nucleophilic substitution. A classic example would be the Arbuzov reaction with a trialkyl phosphite (B83602), which would proceed via an intermediate phosphonium (B103445) salt to yield a diethyl (cyano(4-chlorophenyl)methyl)phosphonate.

Table 2: Postulated Carbon-Heteroatom Bond Formation Reactions

| Nucleophile | Expected Product Functional Group |

| Primary Amine (R-NH₂) | Secondary Amine |

| Sodium Azide (NaN₃) | Azide |

| Sodium Methoxide (NaOCH₃) | Methoxy Ether |

| Sodium Thiophenoxide (NaSPh) | Thioether |

| Triethyl phosphite (P(OEt)₃) | Phosphonate |

Kinetic and Thermodynamic Aspects of Reactivity

The reaction rates are expected to be significantly influenced by several factors:

Nucleophile Strength: Stronger nucleophiles will favor a faster SN2 reaction.

Solvent Polarity: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are expected to accelerate SN2 reactions by solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity. Polar protic solvents (e.g., ethanol, water) could favor an SN1 pathway by stabilizing both the departing bromide ion and the potential carbocation intermediate.

Electronic Effects of the Substituent: The 4-chloro substituent on the phenyl ring is electron-withdrawing through induction but electron-donating through resonance. Its net effect on the reaction rate would depend on the mechanism. In an SN1 reaction, it would likely have a slight destabilizing effect on the carbocation intermediate compared to an unsubstituted phenyl ring. In an SN2 reaction, its electron-withdrawing inductive effect could slightly enhance the electrophilicity of the reaction center.

Thermodynamically, the formation of bonds between carbon and more electronegative heteroatoms (N, O) is generally favorable. The reactions are typically exothermic, driven by the formation of a more stable product and a stable bromide salt as a byproduct. Computational studies on analogous systems could provide valuable insights into the reaction energetics and transition state structures, helping to elucidate the preferred reaction pathways.

Strategic Applications of 2 Bromo 2 4 Chlorophenyl Acetonitrile in Complex Organic Synthesis

2-Bromo-2-(4-chlorophenyl)acetonitrile as a Key Building Block

The unique arrangement of functional groups in 2-Bromo-2-(4-chlorophenyl)acetonitrile endows it with a high degree of reactivity, making it an ideal starting material for the synthesis of more elaborate molecules. The benzylic carbon, bonded to both a bromine atom and an electron-withdrawing nitrile group, is highly electrophilic and susceptible to nucleophilic attack. Simultaneously, the nitrile group itself can undergo a variety of transformations.

Precursor for Advanced Organic Intermediates

2-Bromo-2-(4-chlorophenyl)acetonitrile serves as a precursor for a multitude of advanced organic intermediates through reactions that target its reactive centers. The benzylic bromide is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles.

For instance, reaction with amines, thiols, or alkoxides can introduce new carbon-heteroatom bonds, leading to the formation of α-amino, α-thio, and α-alkoxy nitriles, respectively. These products are themselves valuable intermediates. For example, α-amino nitriles are precursors to α-amino acids and various nitrogen-containing heterocycles. A notable application is in the synthesis of substituted pyrroles, where the nitrile group can participate in cyclization reactions.

The table below illustrates the versatility of 2-Bromo-2-(4-chlorophenyl)acetonitrile in generating advanced intermediates through nucleophilic substitution.

| Nucleophile | Reagent Example | Product Type | Potential Application |

| Amine | Piperidine | α-Amino nitrile | Synthesis of heterocyclic compounds, pharmaceutical scaffolds |

| Thiol | Thiophenol | α-Thio nitrile | Agrochemical and pharmaceutical synthesis |

| Alkoxide | Sodium methoxide | α-Alkoxy nitrile | Fine chemical synthesis |

| Cyanide | Sodium cyanide | Malononitrile derivative | Precursor for dyes and pharmaceuticals |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. While specific examples involving 2-Bromo-2-(4-chlorophenyl)acetonitrile are not extensively documented, its structure suggests potential utility in known MCRs. For example, α-halonitriles can participate as electrophilic components in reactions like the Gewald reaction, which synthesizes highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. ambeed.com By analogy, 2-Bromo-2-(4-chlorophenyl)acetonitrile could potentially be used in novel MCRs to generate complex heterocyclic libraries.

Synthesis of Diversified Derivatives and Analogs

The chemical structure of 2-Bromo-2-(4-chlorophenyl)acetonitrile offers multiple sites for modification, allowing for the synthesis of a diverse library of derivatives and analogs. These modifications can be targeted at the nitrile group, the benzylic position, or the aromatic ring.

Structural Modifications at the Nitrile and Benzylic Positions

The nitrile and benzylic positions are the most reactive sites for structural diversification.

Nitrile Group Transformations: The cyano group can be transformed into various other functional groups.

Hydrolysis: Acidic or basic hydrolysis of the nitrile group can yield the corresponding carboxylic acid, 2-bromo-2-(4-chlorophenyl)acetic acid, or its amide intermediate. These carboxylic acid derivatives are valuable in peptide synthesis and as building blocks for other pharmaceuticals.

Reduction: The nitrile group can be reduced to a primary amine, yielding 2-bromo-2-(4-chlorophenyl)ethan-1-amine, using reducing agents such as lithium aluminum hydride. This transformation provides access to a different class of intermediates.

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form various five-membered heterocyclic rings, such as tetrazoles, which are important pharmacophores.

Benzylic Position Modifications: The benzylic bromine is readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of substituents at this position. A particularly relevant transformation is the nucleophilic substitution with sulfur-containing nucleophiles, which is a key step in the synthesis of certain pesticides. The reactivity of the benzylic position is analogous to that observed in similar structures like 2-bromo-2-phenoxyacetonitrile, which readily undergoes nucleophilic fluorine substitution.

The following table summarizes key transformations at the nitrile and benzylic positions.

| Position | Reaction Type | Reagents | Resulting Functional Group |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid / Amide |

| Nitrile | Reduction | LiAlH₄ | Primary amine |

| Benzylic | Nucleophilic Substitution | R-NH₂ | Secondary amine |

| Benzylic | Nucleophilic Substitution | R-SH | Thioether |

Aromatic Ring Functionalization Strategies

While the existing chloro substituent on the phenyl ring deactivates it towards electrophilic aromatic substitution, further functionalization is still possible under specific conditions. The chloro group is an ortho-, para-director. Potential reactions include:

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid.

Further Halogenation: Introduction of another halogen atom, such as bromine or chlorine, can be accomplished using the appropriate halogen in the presence of a Lewis acid catalyst.

These modifications can significantly alter the electronic properties and biological activity of the resulting molecules.

Utility in the Construction of Pharmaceutical Scaffolds and Fine Chemicals

The derivatives of 2-Bromo-2-(4-chlorophenyl)acetonitrile are valuable precursors in the synthesis of pharmaceuticals and fine chemicals. The (4-chlorophenyl)acetonitrile framework is a common feature in a number of biologically active molecules.

One of the most significant applications of structurally related compounds is in the synthesis of phenylpyrazole insecticides, such as Fipronil. The synthesis of the pyrazole (B372694) ring often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. Intermediates derived from 2-Bromo-2-(4-chlorophenyl)acetonitrile can serve as precursors to these key building blocks. For instance, reaction with a suitable nucleophile followed by further transformations can lead to the formation of the pyrazole core.

Furthermore, the introduction of various functional groups through the reactions described above allows for the creation of libraries of compounds for drug discovery screening. The ability to easily modify the structure of 2-Bromo-2-(4-chlorophenyl)acetonitrile makes it a valuable tool for medicinal chemists in the development of new therapeutic agents. For example, a patent describes the synthesis of 2-(4-amino-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, a key intermediate for the broad-spectrum anthelmintic drug closantel (B1026) sodium, from related starting materials. google.com This highlights the industrial relevance of this class of compounds in veterinary and human medicine.

Design and Synthesis of Precursors for Bioactive Molecules

The inherent reactivity of the α-bromo-α-arylacetonitrile moiety positions 2-Bromo-2-(4-chlorophenyl)acetonitrile as a versatile building block for the synthesis of precursors to a range of bioactive molecules. The presence of a bromine atom, a good leaving group, and an electron-withdrawing nitrile group activates the benzylic position for nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the construction of more complex molecular architectures.

For instance, this compound could serve as a key starting material in the synthesis of antifungal agents. The substitution of the bromine with a sulfur-containing nucleophile is a common strategy to introduce a thioether linkage, a functional group present in some antifungal compounds. While a specific study on 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone demonstrated antifungal activity against Candida strains, detailed synthetic pathways directly employing 2-Bromo-2-(4-chlorophenyl)acetonitrile for this purpose are not readily found in the literature. nih.gov

Furthermore, the 4-chlorophenyl group is a common feature in many pharmaceutical agents, contributing to favorable pharmacokinetic properties. The combination of this moiety with the reactive bromoacetonitrile (B46782) functionality makes it a potentially valuable precursor. However, specific, documented examples of its large-scale use in the synthesis of named bioactive molecules are not prevalent in the accessible literature.

Development of Privileged Structures

Privileged structures are molecular scaffolds that can bind to multiple, often unrelated, biological targets. The development of novel compounds based on these scaffolds is a key strategy in drug discovery. The 2-Bromo-2-(4-chlorophenyl)acetonitrile scaffold, with its reactive handle, could theoretically be elaborated into various privileged structures.

One such class of privileged structures is the tetrasubstituted imidazole (B134444) ring system, which is found in a variety of biologically active compounds. The α-bromoacetonitrile functionality could potentially be utilized in multi-component reactions to construct these complex heterocyclic systems. For example, a reaction with an amidine or a related nitrogen-containing nucleophile could initiate a cyclization cascade to form an imidazole ring. While many methods exist for the synthesis of tetrasubstituted imidazoles, the specific use of 2-Bromo-2-(4-chlorophenyl)acetonitrile as a key building block is not explicitly detailed in the surveyed literature. researchgate.netresearchgate.netrsc.orgrsc.orgnih.gov

The general principle of using reactive building blocks to access privileged scaffolds is well-established. acs.orgresearchgate.netnih.govpageplace.deufrj.br However, the specific application of 2-Bromo-2-(4-chlorophenyl)acetonitrile in the synthesis of recognized privileged structures remains an area with limited public documentation.

Contributions to Asymmetric Synthesis and Chiral Molecule Construction

The construction of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry. 2-Bromo-2-(4-chlorophenyl)acetonitrile, being a prochiral molecule at the benzylic carbon, presents a potential substrate for asymmetric transformations.

Enantioselective Transformations Mediated by 2-Bromo-2-(4-chlorophenyl)acetonitrile

Enantioselective reactions involving the substitution of the bromine atom could, in principle, be achieved using chiral catalysts. For example, an enantioselective alkylation of the carbanion generated by deprotonation of the corresponding des-bromo acetonitrile (B52724) is a plausible route to chiral products. Catalytic enantioselective α-allenylation of acetonitrile has been reported, showcasing the potential for such transformations. chemrxiv.org However, specific examples of enantioselective transformations directly mediated by 2-Bromo-2-(4-chlorophenyl)acetonitrile are not described in the available literature.

Utilization of Chiral Catalysts and Auxiliaries

The stereochemical outcome of reactions involving 2-Bromo-2-(4-chlorophenyl)acetonitrile could be controlled through the use of chiral catalysts or chiral auxiliaries.

Chiral Catalysts: Phase-transfer catalysis is a powerful technique for asymmetric synthesis. nih.govuni-giessen.deillinois.eduunimi.it A chiral phase-transfer catalyst could be employed to control the approach of a nucleophile to the electrophilic benzylic carbon of 2-Bromo-2-(4-chlorophenyl)acetonitrile, leading to an enantiomerically enriched product. While the general methodology is well-developed, its specific application to this particular substrate is not documented.

Chiral Auxiliaries: Another strategy involves the temporary attachment of a chiral auxiliary to a molecule derived from 2-Bromo-2-(4-chlorophenyl)acetonitrile. This auxiliary would then direct the stereochemistry of a subsequent reaction. wikipedia.orgsigmaaldrich.comwilliams.eduresearchgate.net For example, if the nitrile group were to be hydrolyzed to a carboxylic acid, it could be coupled to a chiral auxiliary. Subsequent reactions at the benzylic position would be influenced by the stereocenter on the auxiliary. After the desired transformation, the auxiliary would be cleaved to yield the chiral product. Again, while this is a standard and powerful technique in asymmetric synthesis, its specific application starting from 2-Bromo-2-(4-chlorophenyl)acetonitrile is not detailed in the available scientific literature.

Computational and Theoretical Investigations of 2 Bromo 2 4 Chlorophenyl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2-Bromo-2-(4-chlorophenyl)acetonitrile, these calculations would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Electronic Structure and Reactivity Descriptors

A primary goal of quantum chemical calculations is to elucidate the electronic structure. This involves determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net

From the HOMO and LUMO energies, a variety of global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors provide quantitative measures of reactivity.

Table 1: Conceptual DFT-Based Global Reactivity Descriptors (Illustrative) This table illustrates the type of data that would be generated from DFT calculations. The values are hypothetical.

| Descriptor | Formula | Significance | Hypothetical Value |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -7.2 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity/stability | 5.7 eV |

| Ionization Potential (IP) | -EHOMO | Energy to remove an electron | 7.2 eV |

| Electron Affinity (EA) | -ELUMO | Energy released when adding an electron | 1.5 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons | 4.35 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | 2.85 eV |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness | 0.175 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | Propensity to accept electrons | 3.32 eV |

Local reactivity would be assessed using methods like Fukui function analysis, which identifies the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. uni.lu The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack).

For 2-Bromo-2-(4-chlorophenyl)acetonitrile, one would expect to see a significant negative potential (red) around the nitrogen atom of the nitrile group due to its lone pair of electrons. Positive regions (blue) would likely be found around the hydrogen atom on the chiral carbon, making it susceptible to deprotonation by a base. The halogen atoms (bromine and chlorine) would exhibit dual characteristics, with a positive polar region (a σ-hole) and a negative equatorial belt.

Reaction Mechanism Prediction and Energy Surface Mapping

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis and Reaction Pathways

By mapping the potential energy surface, computational chemists can identify the most likely pathways for a chemical reaction. This involves locating the transition state—the highest energy point along the reaction coordinate—which represents the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides crucial information about the mechanism of the bond-breaking and bond-forming processes. For a compound like 2-Bromo-2-(4-chlorophenyl)acetonitrile, which is a halogenated nitrile, studies could focus on nucleophilic substitution reactions, exploring the displacement of the bromide ion by various nucleophiles.

Free Energy Profiles of Transformations

While the potential energy surface describes the intrinsic energy of the system, the free energy profile, which includes entropy and thermal contributions, provides a more accurate picture of reaction feasibility under realistic conditions. By calculating the free energies of reactants, transition states, intermediates, and products, a complete free energy profile for a given transformation can be constructed. This allows for the calculation of reaction rates and equilibrium constants, providing a quantitative prediction of the reaction's outcome.

Molecular Dynamics and Conformational Studies

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. For a flexible molecule like 2-Bromo-2-(4-chlorophenyl)acetonitrile, MD simulations would be used to explore its conformational landscape—the various shapes the molecule can adopt through rotation around its single bonds. These simulations can identify the most stable conformers and the energy barriers between them. Furthermore, MD simulations can be used to study the molecule's behavior in different solvent environments, providing insights into solvation effects and intermolecular interactions.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity in a particular chemical transformation. While specific QSRR models for 2-Bromo-2-(4-chlorophenyl)acetonitrile are not extensively documented in publicly available literature, the principles of QSRR can be applied to predict its reactivity based on the known effects of its constituent functional groups.

The reactivity of 2-Bromo-2-(4-chlorophenyl)acetonitrile is primarily influenced by the electronic properties of the substituents on the phenyl ring and at the alpha-carbon. The key structural features are the para-chloro substituent on the phenyl ring, and the bromo and cyano groups attached to the benzylic carbon. These substituents modulate the electron density distribution within the molecule, which in turn affects its susceptibility to nucleophilic or electrophilic attack, as well as the stability of potential reaction intermediates.

The Hammett equation is a fundamental tool in QSRR that quantifies the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.orgscience.govscispace.com It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted benzene derivative to that of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect (both inductive and resonance) of a particular substituent. wikipedia.orglumenlearning.comstpeters.co.in

The chloro and bromo substituents on 2-Bromo-2-(4-chlorophenyl)acetonitrile are expected to have a significant impact on its reactivity. Both are electron-withdrawing groups, which can be quantified by their positive Hammett sigma (σ) values. wikipedia.org

| Substituent | σ_meta | σ_para |

|---|---|---|

| Chloro | +0.37 | +0.23 |

| Bromo | +0.39 | +0.23 |

The para-chloro group on the phenyl ring, with a σp value of +0.23, withdraws electron density from the aromatic ring through its inductive effect, making the benzylic carbon more electrophilic. lumenlearning.comlibretexts.org This increased electrophilicity would likely enhance the rate of nucleophilic substitution reactions at the alpha-carbon.

The bromo and cyano groups directly attached to the benzylic carbon also exert strong electron-withdrawing effects. In the context of haloacetonitriles, the reactivity is often associated with their properties as forcing agents in toxicological studies, which is linked to their chemical reactivity. nih.gov Studies on haloacetonitriles have shown that their toxicological effects can be correlated with physicochemical parameters through QSAR models. nih.gov

For a hypothetical nucleophilic substitution reaction at the benzylic carbon of 2-Bromo-2-(4-chlorophenyl)acetonitrile, a QSRR model would likely show a positive correlation between the rate of reaction and the electron-withdrawing nature of the substituents. Computational studies on the reactivity of benzyl (B1604629) bromides have indicated that their SN2 reactivity is governed by the intrinsic electrostatic interaction between the reacting fragments. researchgate.net The presence of electron-withdrawing groups on the phenyl ring can influence the electrostatic potential at the benzylic carbon, thereby affecting the activation energy of the reaction. researchgate.net

While a dedicated QSRR model for 2-Bromo-2-(4-chlorophenyl)acetonitrile is not available, the established principles of physical organic chemistry and computational modeling allow for a qualitative and semi-quantitative prediction of its reactivity based on the electronic contributions of its substituents.

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Bromo 2 4 Chlorophenyl Acetonitrile

High-Resolution NMR Spectroscopy for Structural Elucidation and Mechanistic Probes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Bromo-2-(4-chlorophenyl)acetonitrile. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the chlorophenyl ring and the single proton on the chiral carbon (methine proton). The ¹³C NMR spectrum would reveal signals for the nitrile carbon, the methine carbon, and the carbons of the aromatic ring.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are employed to resolve complex structural questions and establish connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 2-Bromo-2-(4-chlorophenyl)acetonitrile, COSY would show correlations between the adjacent protons on the 4-chlorophenyl ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link the methine proton signal to the methine carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between atoms. While less critical for a relatively rigid molecule like this, it could provide information about through-space interactions, which can be useful in more complex reaction mixtures involving this compound.

A summary of expected 2D NMR correlations is presented below.

| Technique | Correlating Nuclei | Expected Key Correlations for 2-Bromo-2-(4-chlorophenyl)acetonitrile | Purpose |

| COSY | ¹H - ¹H | Correlations between adjacent aromatic protons (e.g., H2'/H6' with H3'/H5'). | Establishes proton coupling networks within the chlorophenyl ring. |

| HSQC | ¹H - ¹³C (1-bond) | Methine C-H to methine proton; Aromatic C-H's to their respective protons. | Assigns carbon signals based on their attached protons. |

| HMBC | ¹H - ¹³C (2-3 bonds) | Methine proton to nitrile carbon; Methine proton to aromatic carbons (C1', C2', C6'). | Confirms the connectivity of the main structural fragments. |

| NOESY | ¹H - ¹H (space) | Potential correlations between the methine proton and the ortho-protons (H2', H6') of the ring. | Provides information on the spatial arrangement of the molecule. |

Dynamic NMR for Conformational and Kinetic Studies

Dynamic NMR (DNMR) techniques are utilized to study molecular processes that occur on the NMR timescale, such as conformational changes or reaction kinetics. For 2-Bromo-2-(4-chlorophenyl)acetonitrile, DNMR could be employed to study the rotation around the C-C bond connecting the chiral center and the aromatic ring. By acquiring spectra at various temperatures, it is possible to determine the energy barrier for this rotation. In reaction monitoring, DNMR can provide kinetic data by tracking the disappearance of reactant signals and the appearance of product signals over time.

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For 2-Bromo-2-(4-chlorophenyl)acetonitrile (C₈H₅BrClN), HRMS is critical for confirming its identity, especially in complex mixtures or as a product of a chemical reaction. The technique can distinguish between compounds with the same nominal mass but different elemental compositions. Predicted accurate masses for various adducts of the target molecule are useful for its identification. uni.lu

| Adduct Ion | Predicted m/z (Da) |

| [M+H]⁺ | 229.93668 |

| [M+Na]⁺ | 251.91862 |

| [M+K]⁺ | 267.89256 |

| [M+NH₄]⁺ | 246.96322 |

| [M-H]⁻ | 227.92212 |

| [M+HCOO]⁻ | 273.92760 |

Data sourced from PubChem predictions. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragments produced from a precursor ion. A specific ion of 2-Bromo-2-(4-chlorophenyl)acetonitrile is selected, fragmented (e.g., via collision-induced dissociation), and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. For instance, characteristic losses such as the bromine atom, the nitrile group, or cleavage of the chlorophenyl ring would be expected. This technique is invaluable for distinguishing between isomers and for identifying unknown products in a reaction mixture that might be structurally related to the parent compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic nitrile (C≡N) functional group, which exhibits a strong, sharp absorption band in the range of 2220-2260 cm⁻¹. Other key absorbances would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching within the ring (around 1450-1600 cm⁻¹), and C-Cl stretching (typically 600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique. The nitrile stretch is also Raman active. The symmetrical vibrations of the aromatic ring often produce strong signals in the Raman spectrum, which can be weak in the IR spectrum.

These techniques are excellent for monitoring reaction progress. For example, in a reaction where the nitrile group is converted to another functional group, the disappearance of the characteristic C≡N stretching frequency in the IR spectrum would indicate the consumption of 2-Bromo-2-(4-chlorophenyl)acetonitrile.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| Nitrile (C≡N) | Stretching | 2220 - 2260 | IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| C-Cl | Stretching | 600 - 800 | IR |

| C-Br | Stretching | 500 - 600 | IR |

X-ray Diffraction Analysis of Crystalline Derivatives and Intermediates

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. In the study of "2-Bromo-2-(4-chlorophenyl)acetonitrile", which may be a liquid or solid at room temperature, XRD is particularly valuable for characterizing its crystalline derivatives or solid intermediates formed during synthesis. Such analyses provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for confirming molecular identity and understanding structure-property relationships.

While a specific crystal structure for a derivative of "2-Bromo-2-(4-chlorophenyl)acetonitrile" is not publicly available, the methodology can be illustrated by examining the crystallographic data of analogous substituted phenylacetonitrile (B145931) and diphenylimidazolidine structures. For instance, the study of compounds like [5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide, which shares aromatic and nitrile features, showcases the typical data obtained from single-crystal XRD analysis.

A hypothetical crystalline derivative of "2-Bromo-2-(4-chlorophenyl)acetonitrile" would be synthesized and then slowly crystallized from a suitable solvent to obtain a single crystal of appropriate size and quality. This crystal would then be analyzed using a diffractometer. The resulting data would allow for the determination of its crystal system, space group, and unit cell dimensions.

Illustrative Crystallographic Data for a Structurally Related Compound:

| Parameter | Example Value (for an analogous heterocyclic compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 9.876(3) |

| c (Å) | 15.456(5) |

| α (°) | 90 |

| β (°) | 105.21(2) |

| γ (°) | 90 |

| Volume (ų) | 1489.9(9) |

| Z (molecules/unit cell) | 4 |

This data provides a foundational understanding of the solid-state packing and conformation of the molecule, offering insights that are unattainable through other analytical techniques.

Chromatographic Methods (HPLC, GC-MS) for Purity and Reaction Mixture Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For a compound like "2-Bromo-2-(4-chlorophenyl)acetonitrile", High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent methods for assessing purity and analyzing the complex mixtures that arise during its synthesis.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds. It is ideally suited for determining the purity of "2-Bromo-2-(4-chlorophenyl)acetonitrile" and quantifying it in the presence of starting materials, byproducts, or degradation products. A typical HPLC method would involve a reversed-phase column (such as a C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control pH.

Example HPLC Method Parameters for a Related Benzyl (B1604629) Cyanide Impurity:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a wavelength of 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method would allow for the separation of "2-Bromo-2-(4-chlorophenyl)acetonitrile" from other aromatic compounds, with the retention time serving as a qualitative identifier and the peak area providing quantitative information.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile compounds and for identifying unknown components in a reaction mixture. For "2-Bromo-2-(4-chlorophenyl)acetonitrile", GC-MS can provide a detailed profile of the reaction progress, helping to identify intermediates and byproducts.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its unambiguous identification.

Example GC-MS Method Parameters for Analysis of a Benzyl Cyanide Reaction:

| Parameter | Condition |

| GC Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

The retention time from the GC provides one level of identification, while the mass spectrum offers definitive structural information, making GC-MS an invaluable tool for both qualitative and quantitative analysis in research involving "2-Bromo-2-(4-chlorophenyl)acetonitrile".

Emerging Trends and Future Research Perspectives on 2 Bromo 2 4 Chlorophenyl Acetonitrile

Development of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly leveraging photocatalysis and electrocatalysis to achieve novel transformations under mild conditions. nih.gov For 2-Bromo-2-(4-chlorophenyl)acetonitrile, these techniques open up new avenues for functionalization that are often challenging to achieve through traditional thermal methods.

Photocatalytic Strategies: Visible-light photoredox catalysis, in particular, offers a powerful tool for the generation of radical intermediates from weak chemical bonds. acs.org The carbon-bromine bond in 2-Bromo-2-(4-chlorophenyl)acetonitrile is susceptible to single-electron reduction by an excited photocatalyst, which would generate a benzylic radical. This transient species could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, coupling with electron-rich arenes or heteroarenes, or addition to activated alkenes could provide rapid access to complex molecular architectures.

Potential Photocatalytic Reactions:

Reductive Dehalogenation: In the presence of a suitable hydrogen atom donor, the photogenerated radical could be quenched to yield 2-(4-chlorophenyl)acetonitrile.

Coupling with Nucleophiles: The radical intermediate could be trapped by various nucleophiles, leading to the synthesis of novel derivatives.

Arylation and Vinylation: Cross-coupling reactions with aryl or vinyl boronic acids, facilitated by a dual photocatalytic and transition-metal catalytic system, could be explored.

Electrocatalytic Approaches: Electrosynthesis provides a reagent-free method for oxidation and reduction, relying on the direct transfer of electrons at an electrode surface. rsc.org The electrochemical reduction of 2-Bromo-2-(4-chlorophenyl)acetonitrile could be precisely controlled to achieve selective dehalogenation or to initiate coupling reactions. Furthermore, electrocatalysis could be employed to regenerate a chemical redox mediator in a catalytic cycle, enabling a wider range of transformations.

Below is an illustrative data table showcasing potential photocatalytic and electrocatalytic transformations of 2-Bromo-2-(4-chlorophenyl)acetonitrile.

| Transformation | Catalyst/Mediator | Potential Product |

| Photocatalytic C-H Arylation | Ru(bpy)3Cl2 | 2-(4-chlorophenyl)-2-(aryl)acetonitrile |

| Electrocatalytic Dimerization | Ni(II) complex | 1,2-bis(4-chlorophenyl)-1,2-dicyanoethane |

| Photo-induced Cyclization | Ir(ppy)3 | Substituted dihydronaphthalene |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. rsc.orgresearchgate.net 2-Bromo-2-(4-chlorophenyl)acetonitrile is well-suited for integration into these modern synthetic workflows.

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or fast reactions. nih.gov The synthesis of 2-Bromo-2-(4-chlorophenyl)acetonitrile itself, as well as its subsequent transformations, could be optimized in a flow regime. For example, the bromination of 2-(4-chlorophenyl)acetonitrile could be performed in a microreactor, minimizing the handling of hazardous bromine and improving reaction selectivity. Subsequent in-line purification and further reactions would enable a streamlined, multi-step synthesis. nih.gov

Automated Synthesis: Robotic platforms can be employed for high-throughput screening of reaction conditions and for the automated synthesis of libraries of derivatives of 2-Bromo-2-(4-chlorophenyl)acetonitrile. nih.gov This would accelerate the discovery of new bioactive molecules and functional materials. An automated system could systematically vary catalysts, solvents, and reaction partners to rapidly identify optimal conditions for a desired transformation.

An example of a data table for an automated high-throughput screening experiment is presented below.

| Experiment ID | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| A1 | Pd(PPh3)4 | Toluene | 80 | 65 |

| A2 | Pd(dppf)Cl2 | Dioxane | 100 | 82 |

| A3 | NiCl2(dppp) | THF | 60 | 45 |

Exploration of Bio-Orthogonal and Bioconjugation Reactions

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govresearchgate.net The reactivity of the α-bromo group in 2-Bromo-2-(4-chlorophenyl)acetonitrile makes it a potential candidate for the development of novel bio-orthogonal probes and for bioconjugation applications. researchgate.net

Bio-orthogonal Probes: The electrophilic nature of the carbon-bromine bond allows for reaction with soft nucleophiles, such as thiols. This reactivity could be harnessed to selectively label cysteine residues in proteins or other thiol-containing biomolecules. A fluorophore or other reporter tag could be appended to the 2-(4-chlorophenyl)acetonitrile scaffold, creating a probe for biological imaging or proteomics studies. nih.gov

Bioconjugation: Beyond labeling, 2-Bromo-2-(4-chlorophenyl)acetonitrile and its derivatives could be used to link different biomolecules together or to attach small molecule drugs to targeting moieties like antibodies. The stability of the resulting thioether bond would be advantageous for in vivo applications.

The following table illustrates potential bioconjugation partners for 2-Bromo-2-(4-chlorophenyl)acetonitrile derivatives.

| Biomolecule Target | Reactive Residue | Resulting Conjugate |

| Protein | Cysteine | Thioether-linked protein conjugate |

| Thiol-modified DNA | Thiol | Thioether-linked DNA conjugate |

| Glutathione | Thiol | Glutathione conjugate |

Interdisciplinary Applications in Materials Science and Nanoscience

The unique electronic and structural features of 2-Bromo-2-(4-chlorophenyl)acetonitrile suggest its potential use as a building block in the synthesis of advanced materials.

Organic Electronics: The 4-chlorophenylacetonitrile core is a component of some organic molecules with interesting photophysical properties. By incorporating this unit into larger conjugated systems, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com The bromo-substituent provides a convenient handle for further functionalization through cross-coupling reactions to extend the conjugation. acs.org

Nanoscience: The reactivity of the bromo group could be exploited for the surface functionalization of nanoparticles, such as gold nanoparticles or quantum dots. Covalent attachment of 2-Bromo-2-(4-chlorophenyl)acetonitrile derivatives to the surface of nanoparticles could be used to tune their electronic properties, improve their stability, or introduce specific functionalities for sensing or biomedical applications.

A hypothetical data table for the properties of a conjugated polymer derived from 2-Bromo-2-(4-chlorophenyl)acetonitrile is provided below.

| Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| P1 | -5.4 | -3.2 | 2.2 |

| P2 | -5.6 | -3.1 | 2.5 |

| P3 | -5.3 | -3.3 | 2.0 |

Challenges and Opportunities in Sustainable Chemical Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. rsc.org The synthesis and application of 2-Bromo-2-(4-chlorophenyl)acetonitrile present both challenges and opportunities in this context.

Challenges: The traditional synthesis of this compound may involve the use of hazardous reagents like bromine and solvents that are not environmentally benign. The development of greener synthetic routes is a key challenge.

Opportunities:

Catalytic Bromination: The use of catalytic methods for bromination, potentially with a bromide salt as the bromine source and an oxidant, could reduce the environmental impact.

Alternative Solvents: Exploring the use of greener solvents, such as bio-derived solvents or supercritical fluids, for the synthesis and reactions of 2-Bromo-2-(4-chlorophenyl)acetonitrile would be a significant step towards sustainability.

Atom Economy: Designing synthetic transformations that maximize the incorporation of all atoms from the starting materials into the final product is a central tenet of green chemistry. Photocatalytic and electrocatalytic methods often offer high atom economy.